1,4-Cyclohexanedimethanol 1,4-Cyclohexanedimethanol
Brand Name: Vulcanchem
CAS No.: 3236-47-3
VCID: VC13338544
InChI: InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2
SMILES: C1CC(CCC1CO)CO
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

1,4-Cyclohexanedimethanol

CAS No.: 3236-47-3

Cat. No.: VC13338544

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1,4-Cyclohexanedimethanol - 3236-47-3

Specification

CAS No. 3236-47-3
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name [4-(hydroxymethyl)cyclohexyl]methanol
Standard InChI InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2
Standard InChI Key YIMQCDZDWXUDCA-UHFFFAOYSA-N
SMILES C1CC(CCC1CO)CO
Canonical SMILES C1CC(CCC1CO)CO
Boiling Point 286 °C (cis-isomer), 283 °C (trans-isomer)
Colorform Liquid
White waxy solid
Flash Point 166 °C
330 °F OC
Melting Point 43 °C (cis-isomer), 67 °C (trans-isomer)

Introduction

Chemical Identity and Isomerism

Molecular Structure and Properties

1,4-Cyclohexanedimethanol (CAS No. 105-08-8) is a cycloaliphatic diol with two hydroxymethyl groups substituted at the 1,4-positions of a cyclohexane ring. Its molecular weight is 144.214 g/mol, with a monoisotopic mass of 144.115030 . The compound’s stereoisomerism arises from the spatial arrangement of the hydroxyl groups:

  • Cis isomer: Hydroxymethyl groups on the same side of the cyclohexane ring.

  • Trans isomer: Hydroxymethyl groups on opposite sides .

The cis/trans ratio significantly impacts material properties. For instance, polyesters derived from trans-rich CHDM exhibit higher melting points and crystallinity compared to cis-dominant variants . Commercial grades are categorized by isomer ratios, such as 30:70 (cis:trans) and 25:75 .

PropertyValueSource
Molecular formulaC8H16O2\text{C}_8\text{H}_{16}\text{O}_2
Average mass144.214 g/mol
Boiling point310°C (estimated)
Density1.15 g/cm³

Toxicological Profile

CHDM exhibits low acute toxicity, with a rat oral LD₅₀ of 3,200–6,400 mg/kg . In Sprague-Dawley rats, 95% of orally administered CHDM is excreted unchanged in urine within 3 minutes, indicating rapid absorption and elimination . Metabolites include 1,4-cyclohexanedicarboxylic acid and 4-hydroxymethylcyclohexanecarboxylic acid, with no isomer interconversion observed .

Synthesis and Industrial Production

Conventional Methods

CHDM is traditionally synthesized via hydrogenation of dimethyl terephthalate (DMT), yielding a cis/trans isomer mixture. Post-synthesis isomerization is often required to achieve high trans content, complicating production workflows .

Advanced Two-Step Hydrogenation

A patent-pending method (WO2021133138A1) bypasses isomerization by using terephthalic acid as a feedstock :

  • First-stage hydrogenation: Terephthalic acid is hydrogenated to 1,4-cyclohexanedicarboxylic acid (CHDA) using a ruthenium catalyst.

  • Second-stage hydrogenation: CHDA undergoes further hydrogenation to CHDM with a palladium-zinc catalyst.

This continuous process achieves >70% trans isomer content without additional steps, reducing energy loss and production costs .

ParameterFirst StageSecond Stage
CatalystRu/CPd-Zn/C
Temperature150°C200°C
Pressure50 bar H₂100 bar H₂
Trans isomer yield65–70%70–75%

Applications in Polymer Science

Polyethylene Terephthalate (PET) Modifications

CHDM copolymerizes with ethylene glycol to produce glycol-modified PET (PETG), which exhibits:

  • Enhanced clarity: Reduced crystallinity improves optical transparency .

  • Processability: Lower melting points facilitate injection molding .

  • Chemical resistance: Superior stability against hydrolytic degradation .

PETG dominates medical device packaging and 3D printing filaments, leveraging CHDM’s ability to inhibit acetaldehyde formation .

High-Performance Polyesters

Saturated polyesters containing CHDM are used in:

  • Coatings: Automotive primers with improved adhesion and weatherability .

  • Films: Biaxially oriented polyester films for flexible electronics .

  • Unsaturated resins: Fiberglass-reinforced plastics for marine and aerospace applications .

Global Market Landscape

Regional Dynamics

North America leads CHDM consumption (44% share), driven by packaging and automotive sectors. Asia-Pacific follows at 37%, fueled by China’s expanding polyester industry .

RegionMarket Share (2023)Key Drivers
North America44%PETG demand, R&D investments
Europe15%Sustainable coatings policies
Asia-Pacific37%Industrial growth in China

Key Market Players

  • Eastman Chemical: Dominates production with a 60% market share .

  • SK Chemicals: Focuses on high-trans CHDM for specialty polyesters .

  • Kangheng Chemical: Expands capacity to meet Asia-Pacific demand .

Environmental and Regulatory Considerations

CHDM’s low volatility and minimal bioaccumulation potential align with OECD sustainability guidelines. Regulatory filings emphasize its safety in food-contact polymers (FDA 21 CFR 177.2420) .

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